Xphos-PD G2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xphos-PD G2 is a second-generation preformed catalyst developed by Buchwald. It is a bulky monodentate biaryl ligand that undergoes rapid reductive elimination to form a reactive, monoligated palladium (0) species . This compound is widely used in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xphos-PD G2 is synthesized by combining a biarylphosphine ligand with a palladium precursor. The synthesis involves the formation of a palladium complex with the biarylphosphine ligand, followed by purification to obtain the preformed catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Xphos-PD G2 primarily undergoes palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids or boronate esters to form biaryl compounds.
Buchwald-Hartwig Cross Coupling: This reaction involves the coupling of aryl halides with amines to form arylamines.
Common Reagents and Conditions:
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Buchwald-Hartwig Cross Coupling: Arylamines.
Scientific Research Applications
Xphos-PD G2 has a wide range of applications in scientific research, including:
Mechanism of Action
Xphos-PD G2 functions by forming a reactive, monoligated palladium (0) species through rapid reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, which typically involves the following steps:
Oxidative Addition: The palladium (0) species reacts with an aryl halide to form a palladium (II) complex.
Transmetalation: The palladium (II) complex reacts with a boronic acid or boronate ester to form a palladium (II) intermediate.
Reductive Elimination: The palladium (II) intermediate undergoes reductive elimination to form the final biaryl product and regenerate the palladium (0) species.
Comparison with Similar Compounds
SPhos-PD G2: Another second-generation preformed catalyst with similar applications but different ligand structures.
RuPhos: A bulky monodentate biaryl ligand used in similar cross-coupling reactions.
XPhos-PD G3: A third-generation preformed catalyst with improved reactivity and stability.
Uniqueness: Xphos-PD G2 is unique due to its high reactivity, stability, and ability to form highly stable monoligated palladium (0) species. This makes it particularly effective in facilitating cross-coupling reactions with excellent yields and conversions, even at low catalyst loadings .
Biological Activity
Xphos-PD G2 is a palladium-based catalyst that has gained significant attention in organic synthesis due to its efficiency in facilitating various coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions. This article delves into the biological activity of this compound, highlighting its applications, reaction conditions, and comparative efficiency with other catalysts.
Overview of this compound
This compound is a second-generation palladium catalyst that utilizes the Xphos ligand, a bulky biaryl phosphine. Its structural characteristics allow for enhanced reactivity and selectivity in cross-coupling reactions. The catalyst is particularly noted for its ability to activate C–X (where X is a halogen) bonds, making it suitable for synthesizing complex organic molecules relevant in pharmaceuticals and materials science.
Mechanistic Insights
The catalytic mechanism of this compound involves several key steps:
- Oxidative Addition : The palladium(0) species reacts with the halide to form a palladium(II) complex.
- Transmetalation : A boron species (e.g., aryl boronic acid) interacts with the palladium complex, facilitating the transfer of the aryl group.
- Reductive Elimination : The final step involves the formation of the product and regeneration of the palladium(0) species.
Comparative Efficiency
This compound has been shown to outperform other palladium catalysts in various studies. For instance, in a study comparing multiple catalysts for intramolecular amidation reactions, this compound achieved yields of up to 99% under optimized conditions, significantly higher than alternatives like Pd(OAc)₂ and other Xphos derivatives .
Table 1: Comparative Yields of Different Catalysts in Intramolecular Amidation Reactions
Catalyst | Base | Solvent | Reaction Time | Yield (%) |
---|---|---|---|---|
This compound | Cs₂CO₃ | 1,4-Dioxane | 2 h | 99 |
Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 24 h | NR |
Xphos Pd G1 | K₂CO₃ | 1,4-Dioxane | 5 h | 95 |
JohnPhos Pd G2 | Cs₂CO₃ | DMSO | 24 h | Trace |
Case Study 1: Synthesis of Benzene-Fused Amides
In a study by Zhou Xu et al., this compound was employed for the efficient synthesis of benzene-fused 6/7-membered amides via intramolecular amidation of aryl chlorides. The catalyst demonstrated excellent functional group compatibility and high chemoselectivity, achieving isolated yields as high as 97% .
Case Study 2: Suzuki-Miyaura Coupling Reactions
Another significant application of this compound is in Suzuki-Miyaura coupling reactions. Research indicated that this catalyst could effectively couple aryl halides with boronic acids under mild conditions, yielding products suitable for further functionalization. The reaction conditions optimized for this process included using KOAc as a base and ethanol as a solvent at elevated temperatures .
Research Findings
Recent studies have highlighted the versatility of this compound across various substrates:
- Substrate Scope : It has been successfully applied to a range of substrates including electron-rich and electron-deficient aryl halides.
- Reaction Conditions : Optimal conditions often involve non-polar solvents like dioxane or ethanol and bases such as cesium carbonate or potassium acetate .
- Mechanistic Studies : NMR studies have provided insights into the transformation processes occurring during catalysis, confirming the formation of key intermediates such as phosphonium complexes .
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMDSGYOJBEBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59ClNPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.